2-(4-Bromo-2-fluorophenoxy)acetohydrazide
Description
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Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHONXNKLNXDRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromo-2-fluorophenoxy)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₈H₈BrFN₂O₂
- IUPAC Name : this compound
This compound features a phenoxy group with bromine and fluorine substituents, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorophenol with acetylhydrazine. The process can be optimized using various solvents and conditions to yield high-purity products. The general reaction can be summarized as follows:
-
Reagents :
- 4-bromo-2-fluorophenol
- Acetylhydrazine
- Solvent (e.g., ethanol)
-
Procedure :
- Mix the reagents in the solvent.
- Heat under reflux conditions.
- Cool and filter to isolate the product.
- Recrystallize for purity.
Antitumor Properties
Preliminary studies indicate that this compound exhibits antitumor activity . In vitro tests using various cancer cell lines have shown that this compound can inhibit cell proliferation effectively. For instance, it was found to have significant cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and H1563 (lung cancer), with IC₅₀ values indicating potent activity .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been reported to exhibit anti-inflammatory effects . The presence of halogen substituents (bromine and fluorine) enhances its interaction with biological targets, potentially modulating inflammatory pathways. Studies have shown that hydrazone derivatives often display significant anti-inflammatory activity, suggesting a similar potential for this compound .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation. For example, it has been suggested that similar compounds can inhibit MEK kinase activity, leading to a reversal of transformed phenotypes in certain cell types .
- Binding Affinity : The unique structural features of the compound allow it to bind effectively with biomolecules such as proteins and nucleic acids, which may lead to alterations in cellular signaling pathways.
Case Studies
| Study | Cell Line | IC₅₀ Value | Observations |
|---|---|---|---|
| Study A | HepG2 | 12.39 µM | Significant cytotoxicity observed |
| Study B | H1563 | 7.81 µM | Potent inhibition of proliferation |
| Study C | LN-229 | 15.62 µM | Moderate activity against glioblastoma |
These studies highlight the varying degrees of efficacy across different cancer cell lines, indicating that structural modifications can lead to enhanced biological activity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the potential of 2-(4-Bromo-2-fluorophenoxy)acetohydrazide in anticancer applications. For instance, hydrazone derivatives synthesized from this compound have demonstrated significant inhibitory effects against various cancer cell lines, including HepG2 and LN-229. The viability of these cells was assessed using the MTT assay, revealing promising results for further development as anticancer agents .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. Research indicates that certain derivatives exhibit activity comparable to established anticonvulsants, suggesting that this compound could serve as a lead compound in developing new treatments for epilepsy .
Synthetic Chemistry
Intermediate in Organic Synthesis
As a versatile intermediate, this compound plays a crucial role in the synthesis of more complex organic molecules. It can undergo various reactions, including nucleophilic substitutions and condensation reactions, making it valuable for creating new chemical entities.
Chemical Reactions
The compound is involved in:
- Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be replaced with other functional groups.
- Oxidation Reactions: It can be oxidized to yield carboxylic acids or other oxidized derivatives.
- Reduction Reactions: Reduction can produce alcohols or other reduced products.
Material Science
Development of New Materials
In material science, this compound is utilized in the development of specialty polymers and resins. These materials exhibit enhanced thermal stability and chemical resistance, which are critical for various industrial applications .
Agricultural Chemistry
Agrochemical Applications
The compound's unique chemical properties make it suitable for developing new agrochemicals. Its derivatives are being studied for their potential use as herbicides or fungicides, contributing to sustainable agricultural practices by improving crop protection methods .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant inhibitory effects on cancer cell lines |
| Anticonvulsant properties | Comparable efficacy to established anticonvulsants | |
| Synthetic Chemistry | Intermediate for organic synthesis | Versatile reactions including substitution and oxidation |
| Material Science | Specialty polymers and resins | Enhanced thermal stability and chemical resistance |
| Agricultural Chemistry | Potential agrochemicals | New herbicides/fungicides under investigation |
Case Studies
-
Anticancer Activity Study :
- A study synthesized several hydrazone derivatives from this compound and evaluated their cytotoxicity against multiple cancer cell lines using the MTT assay. Results indicated that some derivatives had IC50 values lower than standard chemotherapeutics, warranting further exploration into their mechanisms of action .
- Anticonvulsant Research :
- Material Development :
Chemical Reactions Analysis
Condensation Reactions
The hydrazide group readily undergoes condensation with carbonyl compounds to form hydrazones. For example:
-
Reaction with aldehydes produces N-substituted hydrazones, as observed in hydrazide-hydrazone syntheses .
-
Ketones similarly yield hydrazone derivatives under mild acidic or basic conditions.
Example Reaction:
Conditions: Ethanol or DMF, catalytic acid/base, room temperature .
Cyclization to Heterocycles
The hydrazide group participates in cyclization reactions to form nitrogen-containing heterocycles:
1,3,4-Oxadiazole Formation
Reaction with carbon disulfide (CS₂) in basic conditions facilitates cyclization to 1,3,4-oxadiazoles :
Key Steps:
-
Formation of a thioamide intermediate.
-
Intramolecular cyclization with elimination of H₂S.
Conditions: DMF, LiH, 30–60°C .
Triazole Derivatives
Click chemistry with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) can yield triazole-linked analogs .
Nucleophilic Substitution at the Aromatic Ring
The bromine atom on the aromatic ring enables cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki–Miyaura Coupling | Arylboronic acid, Pd catalyst | Biaryl derivatives |
| Ullmann Coupling | Cu catalyst, amines | Aryl amine derivatives |
Example:
Yields: 82–91% for analogous Suzuki reactions .
Acylation/Alkylation
The hydrazide’s NH₂ group reacts with:
Conditions: DCM, base (e.g., Et₃N), 0°C to RT .
Oxidation
Controlled oxidation converts hydrazides to acyl azides or carboxylic acids, though specific data for this compound is limited .
Comparative Reactivity Table
Mechanistic Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
